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Compound of Interest

Compound Name: 3-Methyl-1-pentyn-3-ol

Cat. No.: B165628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8), a tertiary acetylenic alcohol, finds application in

various industrial processes, including as a stabilizer for chlorinated solvents, a viscosity

reducer, and an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its

potential for environmental release necessitates a thorough understanding of its fate and

behavior in the environment. This technical guide provides a comprehensive overview of the

environmental fate of 3-Methyl-1-pentyn-3-ol, compiling available physical-chemical property

data and employing predictive models to estimate key environmental parameters. Detailed

experimental protocols for assessing its biodegradability, hydrolysis, and soil sorption potential

are also presented.

Data Presentation
Physical-Chemical Properties
The physical and chemical properties of a substance are fundamental to understanding its

environmental distribution and transport. Key properties for 3-Methyl-1-pentyn-3-ol are

summarized in the table below.
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Property Value Reference

Molecular Formula C₆H₁₀O [2][3][4]

Molecular Weight 98.14 g/mol [2][4]

Physical State Liquid [1][2]

Boiling Point 121-122 °C [1][4]

Vapor Pressure 5.25 - 6.5 mmHg (at 20-25 °C) [2][4]

Water Solubility Miscible [4]

Log Octanol-Water Partition

Coefficient (Log Kow)
1.04 (Estimated) EPI Suite™

Henry's Law Constant
2.16 x 10⁻⁶ atm-m³/mol

(Estimated)
EPI Suite™

Environmental Fate Parameters (Estimated)
Due to a lack of experimental data, the following environmental fate parameters were

estimated using the US EPA's Estimation Programs Interface (EPI) Suite™. These predictions

provide a preliminary assessment of the environmental behavior of 3-Methyl-1-pentyn-3-ol.

Parameter Predicted Value EPI Suite™ Model

Biodegradation Does not biodegrade fast. BIOWIN™

Abiotic Degradation

(Hydrolysis)
Does not hydrolyze. HYDROWIN™

Soil Adsorption Coefficient

(Log Koc)
0.5 KOCWIN™

Atmospheric Oxidation Half-

Life
13.7 hours (with OH radicals) AOPWIN™

Environmental Fate and Distribution
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The environmental behavior of 3-Methyl-1-pentyn-3-ol is dictated by its physical-chemical

properties and its susceptibility to various degradation processes.

Abiotic Degradation
Hydrolysis: Based on predictive modeling (HYDROWIN™), 3-Methyl-1-pentyn-3-ol is not

expected to undergo hydrolysis in the environment. The molecule lacks functional groups that

are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).

Photolysis: While no experimental data is available, the primary atmospheric degradation

pathway is predicted to be reaction with photochemically produced hydroxyl radicals. The

estimated atmospheric half-life of 13.7 hours (AOPWIN™) suggests that this compound will be

rapidly degraded in the atmosphere.

Biodegradation
Predictive modeling (BIOWIN™) suggests that 3-Methyl-1-pentyn-3-ol is not readily

biodegradable. This indicates that microbial degradation in soil and water may be a slow

process. The presence of the tertiary alcohol and the triple bond may contribute to its

recalcitrance to microbial attack.

Environmental Distribution
The high water solubility and low estimated Log Kow and Log Koc values suggest that 3-
Methyl-1-pentyn-3-ol will have a low potential for bioaccumulation in organisms and low

adsorption to soil and sediment.[4] If released into the environment, it is expected to

predominantly partition to the water compartment. Its relatively low Henry's Law constant

indicates that volatilization from water to the atmosphere will not be a significant transport

mechanism.

Experimental Protocols
Standardized test guidelines established by the Organisation for Economic Co-operation and

Development (OECD) are widely accepted for evaluating the environmental fate of chemicals.

The following sections detail the methodologies for key experimental protocols relevant to 3-
Methyl-1-pentyn-3-ol.
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Ready Biodegradability (OECD 301)
The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of

chemicals in an aerobic aqueous medium. The "Closed Bottle Test" (OECD 301D) is suitable

for soluble and non-volatile substances like 3-Methyl-1-pentyn-3-ol.

Principle: A solution of the test substance in a mineral medium is inoculated with a small

number of microorganisms from a mixed population (e.g., activated sludge) and kept in

completely filled, closed bottles in the dark at a constant temperature. The degradation is

followed by the determination of the decrease of dissolved oxygen over a 28-day period.

Procedure:

Test Preparation: Prepare a mineral medium and a solution of the test substance. The

inoculum is typically sourced from the effluent of a domestic wastewater treatment plant.

Test Setup: A series of bottles are filled with the mineral medium, inoculum, and the test

substance. Control bottles containing only inoculum and a reference substance (e.g., sodium

benzoate) are also prepared.

Incubation: The sealed bottles are incubated in the dark at 20 ± 1 °C for 28 days.

Oxygen Measurement: The dissolved oxygen concentration is measured in replicate bottles

at the beginning of the test and at regular intervals.

Data Analysis: The percentage of biodegradation is calculated based on the measured

oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is

considered readily biodegradable if it reaches a pass level of ≥ 60% ThOD within a 10-day

window during the 28-day test period.

Hydrolysis as a Function of pH (OECD 111)
This guideline is used to determine the rate of abiotic hydrolysis of chemicals at

environmentally relevant pH values.

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH

values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The
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concentration of the test substance is determined at various time intervals to calculate the

hydrolysis rate constant and half-life.

Procedure:

Solution Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9. A solution of the test

substance is added to each buffer.

Incubation: The test solutions are maintained at a constant temperature (e.g., 25 °C or 50 °C

for a preliminary test) in the dark.

Sampling and Analysis: Aliquots are withdrawn at appropriate time intervals and analyzed for

the concentration of the test substance using a suitable analytical method (e.g.,

chromatography).

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test

substance against time. If the reaction follows first-order kinetics, the hydrolysis rate constant

(k) and the half-life (t₁/₂) are calculated.

Adsorption/Desorption Using a Batch Equilibrium
Method (OECD 106)
This guideline describes a procedure to measure the adsorption and desorption of a chemical

to and from soil.

Principle: A solution of the test substance in a suitable solvent (usually 0.01 M CaCl₂) is

equilibrated with a known amount of soil. The concentration of the test substance remaining in

the solution phase after equilibrium is measured, and the amount adsorbed to the soil is

calculated by difference.

Procedure:

Soil Selection and Preparation: A range of well-characterized soils with varying organic

carbon content, pH, and texture are used. The soils are air-dried and sieved.

Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution

ratio, equilibration time, and to check for potential degradation of the test substance.
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Main Test (Adsorption): Known concentrations of the test substance are added to soil

samples in centrifuge tubes. The suspensions are agitated for the predetermined

equilibration time.

Phase Separation and Analysis: The solid and liquid phases are separated by centrifugation.

The concentration of the test substance in the supernatant is measured.

Desorption: The supernatant is replaced with a fresh solution without the test substance, and

the mixture is re-equilibrated to determine the extent of desorption.

Data Analysis: The adsorption coefficient (Kd) is calculated. This value is often normalized to

the organic carbon content of the soil to yield the soil organic carbon-water partitioning

coefficient (Koc).

Visualizations
Environmental Fate Assessment Workflow
The following diagram illustrates the logical workflow for assessing the environmental fate of a

chemical like 3-Methyl-1-pentyn-3-ol.
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Caption: Workflow for Environmental Fate Assessment.

Logical Relationships in Environmental Fate
This diagram illustrates the key relationships between the properties of 3-Methyl-1-pentyn-3-ol
and its predicted environmental behavior.
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Chemical Properties Predicted Environmental Behavior
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Caption: Property-Behavior Relationships for 3-Methyl-1-pentyn-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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